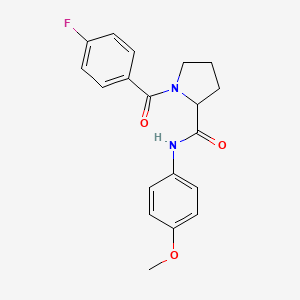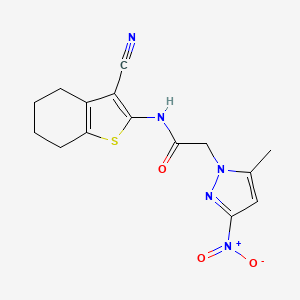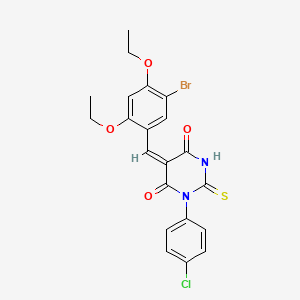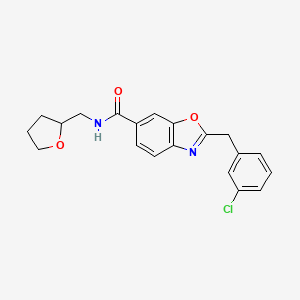![molecular formula C15H15N3O2S B6103916 N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide](/img/structure/B6103916.png)
N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide, commonly known as N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), is a potent mutagenic agent that is widely used in scientific research. MNNG is a member of the nitrosamine family, which is known to cause DNA damage and mutations.
Mecanismo De Acción
N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide acts as a DNA alkylating agent, which means that it can add alkyl groups to nitrogen and oxygen atoms in DNA bases. This can lead to the formation of DNA adducts, which can cause mutations and other DNA damage. This compound is particularly effective at inducing G:C to A:T transitions, which are commonly found in cancer cells.
Biochemical and Physiological Effects:
This compound exposure can cause a range of biochemical and physiological effects, including DNA damage, cell death, and changes in gene expression. This compound-induced DNA damage can lead to mutations and chromosomal abnormalities, which can contribute to the development of cancer. This compound exposure can also cause oxidative stress and inflammation, which can further damage cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide in lab experiments is its potent mutagenic activity, which allows for the efficient induction of mutations in a variety of organisms. However, this compound also has some limitations, including its potential toxicity and the need for careful handling due to its explosive nature. This compound can also induce a wide range of mutations, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide, including the development of new methods for minimizing its toxicity and improving its specificity for inducing specific types of mutations. Researchers are also exploring the use of this compound in gene editing and gene therapy, as well as its potential as a therapeutic agent for cancer and other diseases. Additionally, researchers are investigating the role of this compound in environmental and occupational health, as exposure to nitrosamines like this compound is a potential risk factor for cancer and other diseases.
Métodos De Síntesis
The synthesis of N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide involves the reaction of N-methyl-N'-nitro-N-nitrosoguanidine with methanesulfonic acid. The reaction is typically carried out under acidic conditions and requires careful handling due to the potential explosive nature of the reactants. The resulting product is a white crystalline powder that is highly soluble in water.
Aplicaciones Científicas De Investigación
N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide is widely used in scientific research to induce mutations in various organisms, including bacteria, yeast, and mammalian cells. The mutagenic properties of this compound make it a valuable tool for studying the genetic mechanisms of disease and cancer. This compound is also used in drug discovery and development to identify potential therapeutic targets and to evaluate the efficacy of new drugs.
Propiedades
IUPAC Name |
N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-11-6-7-18-10-14(16-15(18)8-11)12-4-3-5-13(9-12)17-21(2,19)20/h3-10,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUIFNCCTQJLBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 1-ethyl-2-methyl-5-[(4-nitrobenzoyl)oxy]-1H-indole-3-carboxylate](/img/structure/B6103844.png)

![(3-chlorobenzyl){[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B6103863.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(5-hydroxy-2-methylphenyl)benzamide](/img/structure/B6103866.png)
![2-[2-(5-methoxy-1H-indol-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B6103867.png)
![5-bromo-2-chloro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B6103883.png)

![4-(dimethylamino)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide](/img/structure/B6103906.png)
![2-methoxyethyl 9,11-dimethyl-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6,11-tetraene-12-carboxylate](/img/structure/B6103910.png)

![N-(1-benzyl-3-pyrrolidinyl)-3-[1-(4,6-dimethyl-2-pyrimidinyl)-4-piperidinyl]propanamide](/img/structure/B6103931.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B6103939.png)
